3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol
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Overview
Description
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol typically involves the reaction of hydrazine derivatives with α, β-unsaturated ketones. One common method is the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyrazole ring. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydropyrazoles, and pyrazole oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has shown promise as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The fluorophenyl group enhances its binding affinity to target proteins, thereby increasing its potency. The compound may also interfere with cellular pathways, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core but has a naphthalenyl group instead of a phenyl group.
3-(4-Fluorophenyl)-1H-pyrazole derivatives: These compounds have variations in the substituents on the pyrazole ring, affecting their biological activities.
Uniqueness
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and phenyl groups enhances its versatility in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H11FN2O |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazol-4-ol |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)15-14(19)10-18(17-15)13-4-2-1-3-5-13/h1-10,19H |
InChI Key |
JKQVEZKIZAQCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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